

solubility of 1-(3-Methoxyphenyl)ethanol in organic solvents

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanol

Cat. No.: B1583643

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An In-Depth Technical Guide to the Solubility of **1-(3-Methoxyphenyl)ethanol** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-(3-Methoxyphenyl)ethanol**, a key intermediate in various chemical syntheses and a known impurity in pharmaceutical products.^{[1][2]} For researchers, scientists, and drug development professionals, understanding and predicting the solubility of this compound is paramount for process optimization, purification, formulation, and analytical method development. This document moves beyond a simple data listing to explore the fundamental principles governing its solubility. It synthesizes theoretical frameworks, such as Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols for accurate solubility determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for laboratory applications.

Compound Profile: 1-(3-Methoxyphenyl)ethanol

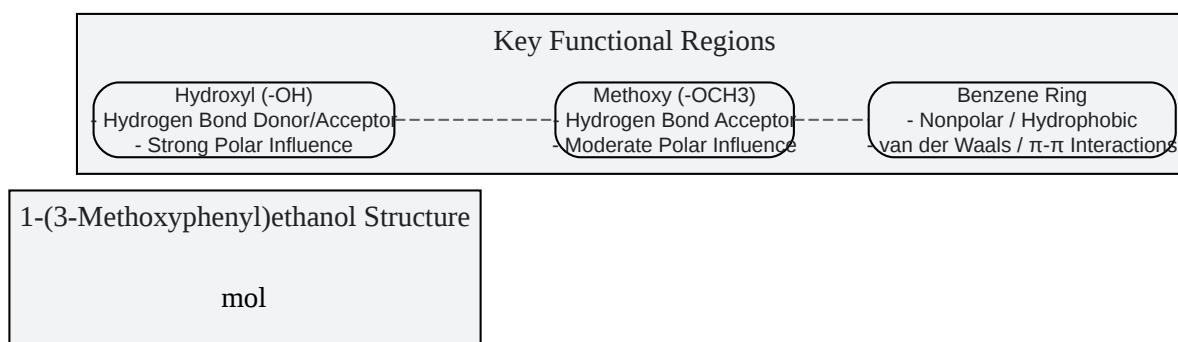
1-(3-Methoxyphenyl)ethanol (CAS No. 23308-82-9) is an organic compound featuring a chiral secondary alcohol attached to a methoxy-substituted benzene ring.^{[3][4]} This structure imparts a distinct physicochemical profile that directly governs its interactions with various solvents.

Structural Analysis and Polarity

The molecule's architecture contains both polar and nonpolar regions, making its solubility behavior nuanced.

- **Polar Moieties:** The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The methoxy (-OCH₃) group acts as a hydrogen bond acceptor. These groups confer polarity to the molecule.
- **Nonpolar Moiety:** The benzene ring is hydrophobic and contributes to solubility in nonpolar, aromatic solvents through van der Waals forces and π-π stacking interactions.

This amphiphilic nature suggests that **1-(3-Methoxyphenyl)ethanol** will not exhibit extreme solubility or insolubility in most common organic solvents but will instead show a graduated solubility profile dependent on the solvent's specific intermolecular forces.



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Caption: Molecular structure highlighting polar and nonpolar regions.

Table 1: Physicochemical Properties of **1-(3-Methoxyphenyl)ethanol**

Property	Value	Source
CAS Number	23308-82-9	[3] [4]
Molecular Formula	C ₉ H ₁₂ O ₂	[3]
Molecular Weight	152.19 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	248.3 °C at 760 mmHg	[4]
Density	~1.05 - 1.078 g/cm ³	[1] [4]
LogP (XLogP3)	1.7 - 1.8	[3] [4]
Flash Point	103.7 °C	[4]

The LogP value, being moderately positive, quantitatively supports the molecule's mixed polarity, indicating a preference for an organic phase over water but not to an extreme degree.

Theoretical Framework for Predicting Solubility

A robust understanding of solubility begins with the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[\[5\]](#)[\[6\]](#) For a nuanced prediction beyond this maxim, Hansen Solubility Parameters (HSP) provide a powerful quantitative model.

Hansen Solubility Parameters (HSP)

HSP theory deconstructs the total cohesive energy of a substance into three components:

- δD (Dispersion): Energy from nonpolar van der Waals forces.
- δP (Polar): Energy from permanent dipole-dipole interactions.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δD , δP , δH) in the three-dimensional "Hansen space."[\[7\]](#) The principle is that solutes will dissolve in solvents with similar HSP

coordinates. The distance (R_a) between a solute (1) and a solvent (2) in Hansen space is calculated as:

$$R_a = \sqrt{[4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2]}$$

A smaller R_a value indicates a higher affinity and greater likelihood of dissolution.^[7] While experimentally determined HSP values for **1-(3-Methoxyphenyl)ethanol** are not readily available in the literature, they can be estimated using group contribution methods. Based on its structure, the estimated parameters are presented below alongside known values for common solvents.

Table 2: Hansen Solubility Parameters and Predicted Solubility

Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})	Ra (Calculated)	Predicted Affinity
1-(3-Methoxyphenyl)ethanol (Solute - Estimated)	18.5	8.5	12.0	N/A	Reference
Hexane	14.9	0.0	0.0	16.5	Poor
Toluene	18.0	1.4	2.0	12.6	Moderate
Diethyl Ether	14.5	2.9	5.1	9.9	Good
Acetone	15.5	10.4	7.0	6.5	Very Good
Ethyl Acetate	15.8	5.3	7.2	6.8	Very Good
Isopropanol	15.8	6.1	16.4	6.1	Excellent
Ethanol	15.8	8.8	19.4	8.1	Very Good
Methanol	14.7	12.3	22.3	12.0	Moderate
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	8.1	Very Good
Water	15.5	16.0	42.3	31.8	Very Poor

Disclaimer: Solute HSP values are estimations. Ra is calculated to predict affinity. Experimental verification is required.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.^[8] The subsequent concentration analysis can be efficiently performed using UV-Vis spectrophotometry, given the chromophore (benzene ring) present in the analyte.

Core Causality: This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (temperature, solvent). The use of UV-Vis provides a rapid and reliable quantification method that is widely accessible.[9][10]

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of **1-(3-Methoxyphenyl)ethanol** in a given organic solvent at 25°C.

Materials:

- **1-(3-Methoxyphenyl)ethanol** (>98% purity)
- Solvent of interest (HPLC grade or equivalent)
- Scintillation vials with PTFE-lined caps
- Orbital shaker with temperature control
- Centrifuge
- Glass syringes
- 0.45 µm syringe filters (ensure solvent compatibility)
- Class A volumetric flasks and pipettes
- UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

- Preparation of Calibration Curve: a. Accurately prepare a stock solution of **1-(3-Methoxyphenyl)ethanol** in the chosen solvent (e.g., 1000 µg/mL). b. Perform a serial dilution to create at least five standard solutions of decreasing concentration that span the expected linear range of the spectrophotometer. c. Determine the wavelength of maximum

absorbance (λ_{max}) by scanning the highest concentration standard. d. Measure the absorbance of each standard at λ_{max} . e. Plot absorbance versus concentration and perform a linear regression. The resulting equation ($y = mx + c$) and correlation coefficient ($R^2 > 0.995$) validate the curve.

- Equilibrium Sample Preparation: a. Add an excess amount of **1-(3-Methoxyphenyl)ethanol** to a series of vials (perform in triplicate). An amount that is visibly in excess of what will dissolve is required (e.g., ~20-50 mg in 2 mL of solvent). b. Add a precise volume of the solvent to each vial. c. Seal the vials securely.
- Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., $25 \pm 0.5 \text{ }^{\circ}\text{C}$). b. Agitate the vials at a consistent speed (e.g., 150 rpm) for 24 to 48 hours. A preliminary time-course study can determine the point at which concentration no longer increases, confirming equilibrium.[8]
- Sample Analysis: a. Remove vials from the shaker and allow any suspended particles to settle for at least 1 hour in the temperature-controlled environment. b. Carefully draw the supernatant into a syringe, avoiding any solid material. c. Immediately filter the solution through a $0.45 \text{ }\mu\text{m}$ syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. d. Accurately dilute the clear filtrate with the solvent to ensure the absorbance reading falls within the range of the calibration curve. e. Measure the absorbance of the diluted filtrate at λ_{max} .
- Calculation: a. Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to obtain the solubility of **1-(3-Methoxyphenyl)ethanol** in the solvent. c. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L) as the mean \pm standard deviation of the replicates.

Safety and Regulatory Context

When handling **1-(3-Methoxyphenyl)ethanol** and associated solvents, adherence to safety protocols is mandatory.

- Compound Hazards: **1-(3-Methoxyphenyl)ethanol** is harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335).[3] Standard personal

protective equipment (gloves, safety glasses, lab coat) should be worn, and work should be conducted in a well-ventilated fume hood.

- Solvent Selection and Purity: In a pharmaceutical setting, solvent choice is highly regulated. [11][12] Solvents must be of high purity to prevent the introduction of contaminants into the final product.[13][14] Furthermore, residual solvent levels in active pharmaceutical ingredients (APIs) are strictly controlled by guidelines such as ICH Q3C, which classifies solvents based on their toxicity.[11][15] Researchers must consider these downstream implications when selecting solvents for synthesis and purification.

Conclusion

The solubility of **1-(3-Methoxyphenyl)ethanol** is a critical parameter dictated by its amphiphilic molecular structure. While theoretical models like Hansen Solubility Parameters offer a strong predictive starting point, they must be complemented by empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating this crucial data. For professionals in drug development and chemical research, a thorough understanding of both the predictive theory and the practical methodology is essential for making informed decisions that impact process efficiency, product purity, and regulatory compliance.

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